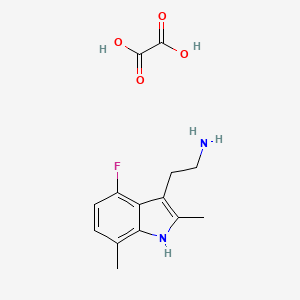

2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate

Description

Properties

IUPAC Name |

2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2.C2H2O4/c1-7-3-4-10(13)11-9(5-6-14)8(2)15-12(7)11;3-1(4)2(5)6/h3-4,15H,5-6,14H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKDQCYTCZVPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=C(N2)C)CCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI), while methylation can be done using methyl iodide in the presence of a base.

Attachment of Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction, where an appropriate halide (e.g., bromoethane) reacts with the indole derivative.

Formation of Oxalate Salt: Finally, the oxalate salt is formed by reacting the amine with oxalic acid in a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Acid-Base Reactivity

The oxalate counterion (C₂H₂O₄²⁻) dissociates in aqueous or polar solvents, releasing the free amine base, 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine. This dissociation enables acid-base reactions:

-

Protonation : The primary amine reacts with strong acids (e.g., HCl) to form water-soluble ammonium salts.

-

Deprotonation : Under basic conditions (e.g., NaOH), the amine remains deprotonated, enhancing nucleophilicity for further reactions .

Nucleophilic Substitution Reactions

The fluoro substituent at the 4-position of the indole ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Fluoro Replacement | NaH/DMF, nucleophiles (e.g., -OH, -SH) | 4-substituted indole derivatives |

Example : Reaction with sodium hydride in dimethylformamide (DMF) facilitates substitution of the fluoro group with thiols or alcohols .

Oxidation and Reduction

The ethanamine moiety and indole ring participate in redox reactions:

Oxidation

-

Amine Oxidation : Catalyzed by KMnO₄ or CrO₃, the primary amine oxidizes to a nitro group or nitrile, depending on conditions.

-

Indole Ring Oxidation : Strong oxidants (e.g., ozone) cleave the indole ring, forming quinoline derivatives .

Reduction

-

Catalytic Hydrogenation : Pd/C or Raney Ni reduces the indole ring to indoline, saturating the pyrrole ring.

Condensation Reactions

The primary amine undergoes condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) to form imines, useful in heterocyclic synthesis .

Example :

Cyclization Pathways

The amine group participates in intramolecular cyclization, forming complex heterocycles:

-

Pictet–Spengler Reaction : With aldehydes (e.g., formaldehyde), forms tetrahydro-β-carboline derivatives under acidic conditions (e.g., TFA) .

Conditions :

Salt Metathesis

The oxalate counterion can be exchanged via reaction with alternative acids:

-

Counterion Replacement : Treatment with HCl or H₂SO₄ precipitates the amine hydrochloride or sulfate salt .

Functionalization of the Indole Ring

Electrophilic substitution occurs at the indole’s reactive positions (C-2, C-5):

Scientific Research Applications

Scientific Research Applications of 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate

This compound is a chemical compound featuring a unique structure with an indole ring that is substituted with fluorine and methyl groups. The presence of the oxalate salt, derived from the ethanamine moiety, contributes to its distinctive properties. This compound has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Synthesis and Reaction

The synthesis of this compound typically involves several steps:

- Formation of the Indole Core The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

- Introduction of Fluoro and Methyl Groups The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI), while methylation can be done using methyl iodide in the presence of a base.

- Attachment of Ethanamine Side Chain The ethanamine side chain can be introduced through a nucleophilic substitution reaction, where an appropriate halide (e.g., bromoethane) reacts with the indole derivative.

During these reactions, oxidation can lead to the formation of indole oxides, while reduction can produce reduced indole derivatives. Substitution reactions can also result in various substituted indole derivatives. Industrial methods may optimize these reactions for larger-scale production using continuous flow reactors and advanced purification techniques like chromatography. Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and sodium hydride for substitution reactions.

Areas of Application

- Chemistry this compound serves as a building block in the synthesis of more complex indole derivatives.

- Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties. Compounds with indole structures are known to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The specific fluorine and methyl substitutions in this compound may enhance its interaction with biological targets, potentially influencing its efficacy and selectivity.

- Medicine The compound is investigated for potential therapeutic applications in treating various diseases.

- Industry It is utilized in the development of new materials and chemical processes.

Physicochemical Properties

Mechanism of Action

The mechanism of action of 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine Oxalate

- Molecular Formula : C₁₃H₁₅FN₂O₄

- CAS : 1177339-29-5

- Key Differences : Fluorine at the 5-position instead of 4; methyl group only at the 2-position.

- Implications : Positional isomerism may alter receptor binding or metabolic stability. Computational studies suggest fluorine at the 4- or 5-position modulates steric hindrance in ligand-receptor interactions .

2-(7-Fluoro-2-methyl-1H-indol-3-yl)ethanamine Oxalate

- Molecular Formula : C₁₃H₁₅FN₂O₄

- CAS : 1177312-91-2

- Key Differences : Fluorine at the 7-position; methyl at 2-position.

Substituted Tryptamine Derivatives

Tryptamine Hydrochloride (Compound 1)

- Structure : 2-(1H-indol-3-yl)ethanamine hydrochloride.

- Key Differences : Lacks fluorine and methyl groups.

- Activity : Antiplasmodial activity via HSP90 inhibition through hydrogen bonding with GLU527 and TYR604 .

- Comparison : The 4-fluoro and methyl groups in the target compound may enhance lipophilicity and target selectivity.

2-(5-Ethyl-1H-indol-3-yl)ethanamine Hydrochloride (Compound 2)

- Structure : Ethyl group at the 5-position.

- Activity : Similar HSP90 binding as tryptamine but with improved potency due to the ethyl group’s hydrophobic interactions .

- Comparison : The target compound’s 4-fluoro group may confer metabolic resistance compared to ethyl substituents.

NBOMe Series (25X-NBOMe)

25I-NBOMe

- Structure : 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine.

- Key Differences : Methoxybenzyl group and dimethoxyphenyl ring; iodine substituent.

- Activity : Potent 5-HT₂A agonist (EC₅₀ ~0.1 nM) but high toxicity (LD₅₀ ~0.3 mg/kg in rodents) .

- Comparison : The target compound lacks the methoxybenzyl moiety linked to NBOMe toxicity, suggesting a safer profile.

Pharmacological and Physicochemical Data Comparison

Biological Activity

2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is a compound of significant interest due to its potential biological activities. This indole derivative has garnered attention in pharmacological research for its implications in various therapeutic areas, including its interactions with biological systems and its role in disease modulation.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₅FN₂

- Molecular Weight : 206.26 g/mol

- InChIKey : BAJZCZBLABINHZ-UHFFFAOYSA-N

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems. It is hypothesized to interact with serotonin receptors, similar to other indole derivatives, which could influence mood and cognitive functions.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has been studied for its potential effects on serotonin levels, which may have implications for mood disorders and anxiety management. Studies suggest that compounds with similar structures often exhibit selective serotonin reuptake inhibition (SSRI) properties, which could be a mechanism for therapeutic action .

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. This could be particularly relevant in conditions characterized by chronic inflammation .

- Antioxidant Activity : The presence of the indole structure is associated with antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage in various diseases .

Study on Kidney Stone Formation

A notable study explored the role of oxalate in kidney stone formation, highlighting how dietary oxalate impacts renal health. The study emphasized that compounds like this compound could influence calcium oxalate crystallization processes, thereby affecting stone formation dynamics .

| Study Parameter | Findings |

|---|---|

| Upregulated Genes | IL-11, IL-16, IL-32 |

| Downregulated Genes | 538 identified DEGs |

| Clinical Relevance | Elevated IL-11 levels in patients with CaOx stones (P<0.001) |

Neuropharmacological Studies

Research has also indicated that compounds similar to this compound can affect behavior in animal models. Behavioral assays demonstrated alterations in locomotion and anxiety-like behaviors upon administration, suggesting a potential role in treating anxiety disorders .

Q & A

What synthetic methodologies are recommended for preparing 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate?

Basic Research Focus

The compound can be synthesized via a multi-step process involving indole ring formation, fluorination, and subsequent oxalate salt preparation. A typical approach includes:

Indole Core Assembly : Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce substituents at the 2- and 7-positions of the indole ring .

Fluorination : Electrophilic fluorination using reagents like Selectfluor™ at the 4-position .

Ethylamine Side-Chain Introduction : Reductive amination or nucleophilic substitution to attach the ethanamine moiety .

Oxalate Salt Formation : Reaction with oxalic acid in a polar solvent (e.g., ethanol/water) under controlled pH .

Key Considerations : Monitor reaction intermediates via TLC or HPLC, and confirm regioselectivity using -NMR (e.g., δ 7.2–6.8 ppm for indole protons) .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Focus

A combination of spectroscopic and chromatographic techniques is essential:

- HPLC/LC-MS : Assess purity (>95%) using a C18 column with a methanol/water gradient .

- NMR Spectroscopy : Confirm substituent positions via - and -NMR (e.g., δ 2.3–2.6 ppm for methyl groups; δ 160–165 ppm for fluorinated carbons) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation (e.g., oxalate counterion coordination) .

Advanced Tip : Use -NMR to detect fluorination efficiency (δ -110 to -120 ppm for aromatic fluorine) .

What experimental strategies address conflicting spectroscopic data for this compound?

Advanced Research Focus

Contradictions in spectral data (e.g., unexpected splitting in -NMR) may arise from:

Tautomerism : The indole NH group can participate in hydrogen bonding, altering chemical shifts. Use variable-temperature NMR to assess dynamic equilibria .

Salt Hydration : Oxalate salts may crystallize with varying hydration states. Conduct thermogravimetric analysis (TGA) to quantify water content .

Regioisomeric Impurities : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane) to separate byproducts .

How can computational modeling predict the bioactivity of this indole derivative?

Advanced Research Focus

Structure-activity relationship (SAR) studies can guide pharmacological investigations:

Docking Simulations : Use AutoDock Vina to model interactions with serotonin receptors (5-HT) or enzymes (e.g., monoamine oxidase) .

ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., blood-brain barrier penetration) based on logP (~2.5) and polar surface area (~60 Ų) .

Electronic Effects : DFT calculations (e.g., Gaussian 16) assess electron-withdrawing effects of the 4-fluoro group on indole ring reactivity .

What are the challenges in optimizing reaction yields during scale-up synthesis?

Advanced Research Focus

Key bottlenecks include:

Fluorination Efficiency : Low yields due to side reactions (e.g., di-fluorination). Use flow chemistry to improve reagent mixing and temperature control .

Oxalate Salt Crystallization : Polymorphism can affect reproducibility. Screen solvents (e.g., acetone/water) and cooling rates to isolate stable crystal forms .

Purification : Replace column chromatography with recrystallization (e.g., using hot ethanol) for cost-effective scale-up .

How do substituent variations (e.g., methyl vs. ethyl groups) impact the compound’s physicochemical properties?

Advanced Research Focus

Systematic modifications can alter solubility, stability, and bioactivity:

- Methyl Groups : Enhance lipophilicity (logP increases by ~0.5 per methyl), improving membrane permeability but reducing aqueous solubility .

- Fluorine Substitution : Increases metabolic stability via steric hindrance of oxidative degradation .

Experimental Validation : Compare analogues using LC-MS stability assays in simulated gastric fluid (pH 2.0) .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Basic Research Focus

Prioritize assays based on structural similarity to known bioactive indoles:

Antioxidant Activity : DPPH radical scavenging assay (IC values < 50 μM indicate potency) .

Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors .

Enzyme Inhibition : Fluorometric assays for MAO-A/MAO-B inhibition (e.g., using kynuramine as substrate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.